molecular formula C28H26N4O3 B2896025 2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1216689-27-8

2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2896025
CAS No.: 1216689-27-8
M. Wt: 466.541
InChI Key: QPCXWEQEIYYDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-Methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide (hereafter referred to as the target compound) is a pyrimido[5,4-b]indole derivative characterized by a 4-methoxybenzyl group at position 3, an 8-methyl substitution on the indole core, and an N-(p-tolyl)acetamide side chain. This scaffold is associated with biological activities such as Toll-like receptor 4 (TLR4) modulation, as seen in related analogs . The compound’s structural complexity and substituent diversity warrant a systematic comparison with similar molecules to elucidate structure-activity relationships (SARs) and physicochemical properties.

Properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-18-4-9-21(10-5-18)30-25(33)16-32-24-13-6-19(2)14-23(24)26-27(32)28(34)31(17-29-26)15-20-7-11-22(35-3)12-8-20/h4-14,17H,15-16H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCXWEQEIYYDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H28N4O3C_{29}H_{28}N_{4}O_{3} with a molecular weight of approximately 480.6 g/mol. The structure integrates an indole moiety with a pyrimidoindole system, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC29H28N4O3C_{29}H_{28}N_{4}O_{3}
Molecular Weight480.6 g/mol
CAS Number1216554-69-6

Research indicates that this compound exhibits various biological activities through interactions with multiple molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Binding : It is hypothesized that the compound binds to certain receptors, modulating their activity and influencing various biochemical pathways.
  • Antiviral Activity : Preliminary studies suggest it may exhibit antiviral properties by interfering with viral replication processes.

Antimicrobial and Antitumor Effects

Studies have shown that derivatives of similar pyrimidoindole compounds possess significant antimicrobial and antitumor activities. For instance, compounds with structural similarities have been evaluated for their cytotoxicity against various cancer cell lines.

  • Cytotoxicity : A study found that similar indole derivatives demonstrated IC50 values ranging from 0.57 to over 100 µM against different tumor cell lines, indicating varying degrees of efficacy compared to established chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays assessing its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Selectivity towards COX-2 : Research indicates that compounds with similar structures exhibit selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Antitumor Activity : A comparative analysis showed that indole derivatives had significant antitumor effects in vitro, with some compounds exhibiting IC50 values below 10 µM against aggressive cancer cell lines .
  • Inflammation Model Studies : In vivo models demonstrated that similar compounds reduced inflammation markers significantly when administered in therapeutic doses .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities to targets involved in inflammation and cancer progression, suggesting a promising therapeutic profile .

Scientific Research Applications

The compound is primarily investigated for its antitumor and antimicrobial properties. Its structure allows it to interact with various biological targets, potentially inhibiting the activity of enzymes or receptors involved in critical pathways.

Antitumor Activity

Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action may involve:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells
  • Disruption of cancer cell signaling pathways

Antimicrobial Properties

Preliminary research suggests that the compound may possess antimicrobial activity against specific pathogens. This includes:

  • Bacterial strains
  • Fungal infections

Synthetic Routes

The synthesis of 2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions:

  • Formation of the Pyrimidoindole Core : Cyclization of appropriate precursors.
  • Functional Group Modifications : Introduction of methyl and benzyl groups through alkylation reactions.

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that the compound exhibited potent activity against breast cancer cell lines, leading to significant reductions in cell viability at micromolar concentrations.
  • Antimicrobial Testing : In vitro tests revealed that the compound showed promising results against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infectious diseases.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50 (µM)Reference
AntitumorMCF-7 (Breast Cancer)15
AntimicrobialStaphylococcus aureus20
AntifungalCandida albicans25

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares its pyrimido[5,4-b]indole core with several analogs but differs in key substituents. Below is a comparative analysis:

Compound Core Substitution Position 3 Substituent Side Chain Key Structural Differences Biological Relevance Reference
Target 8-methylindole 4-methoxybenzyl N-(p-tolyl)acetamide Optimized for lipophilicity and steric bulk Potential TLR4 selectivity
Compound 27 () Unsubstituted indole Phenyl N-isopentyl thioacetamide Thioether linkage; bulky alkyl chain Lower solubility, altered binding
Compound 33 () Unsubstituted indole Phenyl N-(tetrahydrofuran-2-ylmethyl) thioacetamide Oxygen-containing heterocycle Enhanced polarity and metabolic stability
Compound 2-chlorobenzyl 3-methoxybenzyl N-(3-methoxybenzyl)acetamide Chloro and methoxy groups Increased electronic effects
Compound 7,8-dimethoxyindole 2-methoxybenzyl N-(2-methoxybenzyl)acetamide Multiple methoxy groups Improved crystallinity

Key Observations :

  • The N-(p-tolyl)acetamide side chain offers a balance of hydrophobicity (via the methyl group) and hydrogen-bonding capacity (via the acetamide carbonyl), contrasting with thioacetamide derivatives that exhibit reduced polarity .
  • Substituents like chloro () or multiple methoxy groups () introduce distinct electronic effects, which could influence binding affinity or metabolic stability .

Comparison with Analogs :

  • Thioacetamide derivatives (e.g., ) employ sulfur nucleophiles, whereas the target compound’s acetamide group necessitates carboxyl activation .
  • Halogenated analogs (e.g., ) may require protective-group strategies to avoid side reactions during synthesis .

Physicochemical Properties

Property Target Compound Compound 27 Compound Compound
Molecular Weight ~480 g/mol (estimated) 465 g/mol 486.9 g/mol ~500 g/mol (estimated)
Polar Surface Area High (acetamide, methoxy) Moderate (thioacetamide) High (chloro, methoxy) Very high (multiple methoxy)
Solubility Moderate (logP ~3.5) Low (logP ~4.2) Low (logP ~4.0) Very low (logP ~4.8)
Crystallinity Likely amorphous Crystalline (XRD in ) Amorphous High (XRD confirmed)

Notes:

  • The target compound’s p-tolyl group reduces polarity compared to ’s dimethoxy analogs, improving bioavailability .
  • Crystallinity data () suggest that methoxy substitutions (e.g., ) enhance lattice stability .

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key fragments:

  • Pyrimido[5,4-b]indole core with 4-oxo, 3-(4-methoxybenzyl), and 8-methyl substituents.
  • Acetamide linker at position 5.
  • p-Tolyl group as the terminal amine.

Retrosynthetic strategies suggest sequential construction of the indole ring, followed by pyrimidine annulation and late-stage amidation.

Indole Ring Formation

Starting Material Selection

The 8-methylindole precursor is typically synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization. For example, 5-methyl-1H-indole-2-carboxylate derivatives are prepared from 3-cyano-2-butanone and glycine ethyl ester under basic conditions.

Table 1: Comparative Yields for Indole Precursor Synthesis
Method Starting Materials Catalyst/Conditions Yield (%)
Fischer indole synthesis Phenylhydrazine + ketone HCl/EtOH, Δ 62–68
Palladium-catalyzed 3-Chloro-N-methyl-2-nitroaniline Pd(t-Bu3P)2, DIPEA, MW 75–82

Functionalization at Position 8

Pyrimidine Ring Construction

Cyclization Strategies

The pyrimido[5,4-b]indole system is formed via acid-catalyzed cyclization of thiourea intermediates. For instance, treatment of 3-cyanoindole derivatives with phenyl isothiocyanate generates thiourea adducts, which undergo HCl-mediated ring closure to yield 2-thioxo-pyrimidoindoles.

Oxidation and Substitution

The 4-oxo group is introduced by oxidizing 4-thioxo intermediates with H2O2/AcOH (82–87% yield). Subsequent N3-alkylation with 4-methoxybenzyl chloride in the presence of NaH/THF installs the 3-(4-methoxybenzyl) group.

Acetamide Linker Installation

Carboxylic Acid Activation

The C5 position is functionalized via alkylation with chloroacetic acid, followed by hydrolysis to yield the carboxylic acid intermediate. Activation with HATU or DMT-MM enables coupling with p-toluidine.

Table 2: Coupling Reagent Efficiency for Amidation
Reagent Solvent Temp (°C) Time (h) Yield (%)
HATU DMF 25 12 88
DMT-MM MeCN/H2O 40 6 79
EDCI CH2Cl2 0→25 24 65

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water. Structural validation employs 1H/13C NMR, HRMS, and X-ray crystallography.

Optimization Challenges

Regioselectivity in Pyrimidine Formation

Competing cyclization pathways may yield [4,5-b] or [5,4-b] isomers. Microwave-assisted synthesis (150°C, 20 min) enhances regioselectivity to >95% for the [5,4-b] isomer.

Steric Effects in N3-Alkylation

Bulky 4-methoxybenzyl groups necessitate polar aprotic solvents (e.g., DMF) and extended reaction times (24–36 h) for complete substitution.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for the cyclization and amidation steps, reducing reaction times by 60% and improving overall yield to 73%.

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization to form the pyrimidoindole core and subsequent functionalization. Key steps include:

  • Core formation : Cyclization of indole and pyrimidine precursors under reflux in dichloromethane (DCM) or dimethylformamide (DMF) with catalysts like p-toluenesulfonic acid .
  • Acetamide coupling : Amidation using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the p-tolyl group . Optimization requires temperature control (60–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzyl and methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (480.6 g/mol) and formula (C₂₉H₂₈N₄O₃) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the pyrimidoindole core .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using HPLC or UV-Vis spectroscopy .
  • Stability studies : Monitor degradation under light, heat (40–60°C), and hydrolytic conditions (PBS buffer) via LC-MS .

Q. What in vitro models are suitable for initial biological screening?

  • Cancer cell lines : Test cytotoxicity in HepG2 (liver) or MCF-7 (breast) cells using MTT assays .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) via fluorometric assays .

Advanced Research Questions

Q. How can conflicting bioactivity data between similar analogs be resolved?

  • Orthogonal validation : Compare results across multiple assays (e.g., ATPase vs. fluorescence-based kinase assays) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural tweaks : Modify the methoxybenzyl or p-tolyl groups to isolate structure-activity relationships (SAR) .

Q. What strategies enhance target specificity against off-target effects?

  • Computational docking : Model interactions with target proteins (e.g., DNA topoisomerase II) using AutoDock Vina .
  • Selective functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrimidoindole core to modulate binding affinity .

Q. How can in vivo pharmacokinetics be optimized for this compound?

  • Prodrug design : Mask the acetamide group with ester linkages to improve oral bioavailability .
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance blood-brain barrier penetration .
  • Metabolic stability : Assess cytochrome P450 metabolism using liver microsomes and LC-MS/MS .

Q. What mechanistic insights can be gained from proteomic or genomic studies?

  • RNA sequencing : Identify differentially expressed genes in treated cancer cells (e.g., apoptosis regulators like Bcl-2) .
  • Western blotting : Quantify phosphorylation levels of MAPK/ERK pathway proteins to confirm kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.